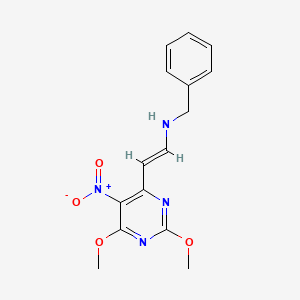

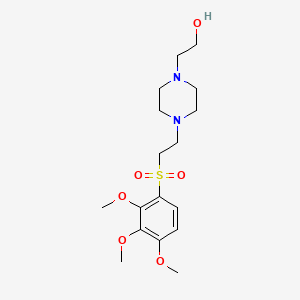

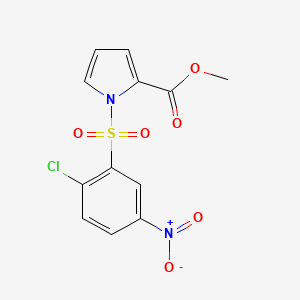

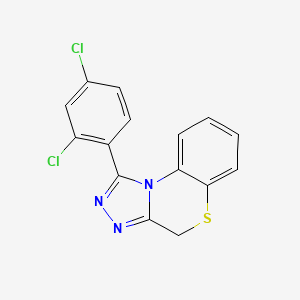

1-(2,4-Dichlorophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BRN 4533355, also known as Bromine azide, is an explosive inorganic compound with the chemical formula BrN3. It is characterized by its high reactivity and sensitivity to temperature and pressure variations, making it a compound that requires careful handling. Bromine azide is typically found as a red liquid at room temperature and is known for its potential to explode spontaneously under certain conditions .

Preparation Methods

Bromine azide can be synthesized through the reaction of sodium azide with bromine. The reaction proceeds as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct The preparation of bromine azide requires careful control of reaction conditions to prevent unwanted explosions

Chemical Reactions Analysis

Bromine azide undergoes several types of chemical reactions, including:

Addition Reactions: Bromine azide can add to alkenes through both ionic and free-radical mechanisms.

Photochemical Reactions: Bromine azide is highly sensitive to UV light, and photolysis can lead to the dissociation of the entire sample.

Common reagents used in reactions with bromine azide include alkenes and other unsaturated compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bromine azide has several applications in scientific research, particularly in the fields of chemistry and materials science. Its high reactivity makes it a valuable reagent for studying reaction mechanisms and kinetics. Additionally, bromine azide is used in the synthesis of other azide compounds and in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of bromine azide involves its ability to undergo rapid and exothermic reactions. The compound’s high reactivity is due to the presence of the azide group, which can release nitrogen gas upon decomposition. This release of gas contributes to the explosive nature of bromine azide. The molecular targets and pathways involved in its reactions are primarily related to its interactions with unsaturated compounds and its sensitivity to light and heat .

Comparison with Similar Compounds

Bromine azide can be compared to other halogen azides, such as chlorine azide (ClN3) and iodine azide (IN3). These compounds share similar reactivity patterns and explosive properties. bromine azide is unique in its specific reactivity with alkenes and its sensitivity to UV light . Other similar compounds include hydrazoic acid (HN3) and fluorine azide (FN3), which also exhibit high reactivity and potential for explosive decomposition .

Conclusion

Bromine azide (BRN 4533355) is a highly reactive and sensitive compound with significant applications in scientific research Its preparation and handling require careful control of conditions to prevent unwanted explosions The compound’s unique reactivity makes it valuable for studying reaction mechanisms and developing new materials

Properties

CAS No. |

93299-93-5 |

|---|---|

Molecular Formula |

C15H9Cl2N3S |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |

InChI |

InChI=1S/C15H9Cl2N3S/c16-9-5-6-10(11(17)7-9)15-19-18-14-8-21-13-4-2-1-3-12(13)20(14)15/h1-7H,8H2 |

InChI Key |

RYXANBNLULTLBP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=NN=C(N2C3=CC=CC=C3S1)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.